molecular formula C14H11ClN2 B352159 1-(2-chlorobenzyl)-1H-benzimidazole CAS No. 328016-11-1

1-(2-chlorobenzyl)-1H-benzimidazole

Cat. No.: B352159
CAS No.: 328016-11-1
M. Wt: 242.7g/mol
InChI Key: ZMXLDEADNMFYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group attached to the benzimidazole ring enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-chlorobenzyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the cyclization of 2-chlorobenzylamine with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-chlorobenzyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)benzimidazole
  • 2-(4-Chlorophenyl)benzimidazole
  • 2-Phenylbenzimidazole

Comparison: 1-(2-chlorobenzyl)-1H-benzimidazole is unique due to the presence of the chlorophenyl group at the 2-position, which enhances its pharmacological properties compared to other benzimidazole derivatives. This structural modification results in improved antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXLDEADNMFYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.